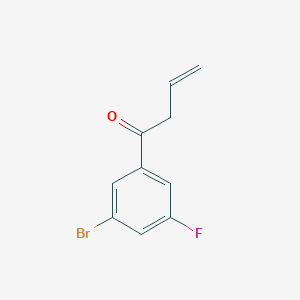

1-(3-Bromo-5-fluorophenyl)but-3-en-1-one

Übersicht

Beschreibung

1-(3-Bromo-5-fluorophenyl)but-3-en-1-one is a useful research compound. Its molecular formula is C10H8BrFO and its molecular weight is 243.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Mesomorphic Properties

A study by Jiang et al. (2012) explored the synthesis and mesomorphic properties of but-3-enyl-based fluorinated biphenyl liquid crystals, highlighting the impact of but-3-enyl terminal groups and lateral fluoro substituents on their mesomorphic properties. These compounds exhibit broad nematic mesophases, low melting points, and high clearing points, indicating potential applications in liquid crystal display mixtures (Yi Jiang, Zhongwei An, Pei Chen, Xinbing Chen, M. Zheng, 2012).

Carbon-Fluorine Bond Formation

Research by Barthazy et al. (1999) demonstrated the utility of 1-(3-Bromo-5-fluorophenyl)but-3-en-1-one in carbon-fluorine bond formation via a five-coordinate fluoro complex of Ruthenium(II), showing its relevance in organic synthesis, particularly in the introduction of fluorine atoms into organic molecules (P. Barthazy, Lukas Hintermann, R. Stoop, M. Wörle, A. Mezzetti, A. Togni, 1999).

Organic Synthesis Building Block

Westerlund et al. (2001) investigated 1-bromo-3-buten-2-one as a versatile building block in organic synthesis. The study demonstrates its application in the reduction to corresponding alcohols, reaction with primary amines to give aza-heterocycles, and its potential in forming carbocycles, suggesting its broad utility in synthesizing complex organic molecules (Andreas Westerlund, J. Gras, R. Carlson, 2001).

Fluorination Capabilities

Umemoto et al. (2010) described the synthesis and diverse fluorination capabilities of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a compound with high thermal stability and resistance to hydrolysis. This study underscores the importance of fluorinated compounds in drug discovery and their unique effects when incorporated into molecules, suggesting the utility of fluorophenyl derivatives in enhancing fluorination reactions (T. Umemoto, R. Singh, Yong Xu, Norimichi Saito, 2010).

Quantum Chemical Analysis

A 2018 study by Zaini et al. focused on a new chalcone derivative of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, revealing its structural and quantum chemical analysis. The research provides insights into the molecular geometry, chemical shifts, and electronic properties, emphasizing the compound's potential in material science and pharmaceutical applications (M. F. Zaini, S. Arshad, A. R. Ibrahim, N. Che Khalib, D. A. Zainuri, 2018).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .

Mode of Action

Similar compounds are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Related compounds are known to influence a variety of pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Bromo-5-fluorophenyl)but-3-en-1-one .

Eigenschaften

IUPAC Name |

1-(3-bromo-5-fluorophenyl)but-3-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRBYJPKYABVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)C1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

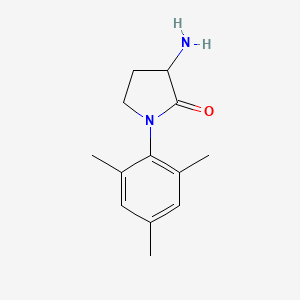

![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528475.png)

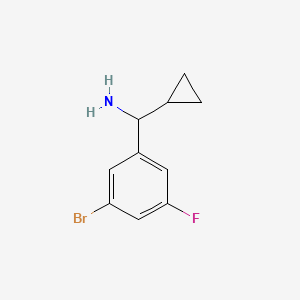

amine](/img/structure/B1528476.png)

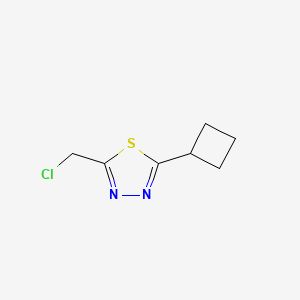

![5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B1528480.png)

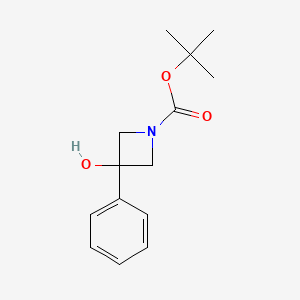

![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B1528486.png)

![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1528487.png)